6-bromo-2-{(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl}quinoline-4-carboxylic acid
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Overview
Description
6-bromo-2-{(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl}quinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-{(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl}quinoline-4-carboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the bromo and carboxylic acid groups. The furan and chlorophenyl groups are then attached through a series of coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce various reduced derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new quinoline derivatives with potential biological activities.
Biology
In biological research, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. Quinoline derivatives have been explored for their potential as antimalarial, anti-inflammatory, and anticancer agents.
Industry
In the industrial sector, such compounds may be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-2-{(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl}quinoline-4-carboxylic acid would depend on its specific biological target. Quinoline derivatives often interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid derivatives: These compounds share the quinoline core and carboxylic acid group.
Bromoquinolines: Compounds with a bromine atom attached to the quinoline ring.
Furan-containing quinolines: Compounds with a furan ring attached to the quinoline core.
Uniqueness
The unique combination of the bromo, chlorophenyl, and furan groups in 6-bromo-2-{(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl}quinoline-4-carboxylic acid may confer specific biological activities or chemical properties that distinguish it from other quinoline derivatives.
Properties
Molecular Formula |
C22H13BrClNO3 |
---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
6-bromo-2-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C22H13BrClNO3/c23-13-5-9-20-17(11-13)18(22(26)27)12-14(25-20)6-7-15-8-10-21(28-15)16-3-1-2-4-19(16)24/h1-12H,(H,26,27)/b7-6+ |
InChI Key |
XIDANRSOYXKCLU-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C3=CC(=C4C=C(C=CC4=N3)Br)C(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC3=CC(=C4C=C(C=CC4=N3)Br)C(=O)O)Cl |
Origin of Product |
United States |
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